REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[O:14][CH:15]([CH3:17])[CH3:16])[C:5]([O:7]C(C)C)=[O:6]>C(O)C.[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[O:14][CH:15]([CH3:17])[CH3:16])[C:5]([OH:7])=[O:6] |f:2.3|
|
Name
|
1-methylethyl 3-bromo-4-[(1-methylethyl)oxy]benzoate
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OC(C)C)C=CC1OC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (125 mL) and water (125 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with further ethyl acetate (70 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic extracts dried (phase separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.06 mmol | |
AMOUNT: MASS | 1.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |